molecular formula C10H12ClN3 B8219687 1-(1-phenyl-1H-imidazol-2-yl)methanamine hydrochloride

1-(1-phenyl-1H-imidazol-2-yl)methanamine hydrochloride

Cat. No.: B8219687
M. Wt: 209.67 g/mol
InChI Key: OIVUCIYEKQMIPU-UHFFFAOYSA-N
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Description

1-(1-Phenyl-1H-imidazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-phenyl-1H-imidazol-2-yl)methanamine hydrochloride typically involves the reaction of 1-phenyl-1H-imidazole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the methanamine group. The process can be summarized as follows:

    Starting Materials: 1-Phenyl-1H-imidazole, formaldehyde, ammonium chloride.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid.

    Procedure: The starting materials are mixed and heated under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenyl-1H-imidazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-(1-Phenyl-1H-imidazol-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 1-(1-phenyl-1H-imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

  • 1-(2-Methyl-1H-imidazol-1-yl)phenylmethanamine
  • 1-(1-Methyl-1H-imidazol-2-yl)methanamine
  • 1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride

Comparison: 1-(1-Phenyl-1H-imidazol-2-yl)methanamine hydrochloride is unique due to the presence of the phenyl group attached to the imidazole ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the phenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the phenyl group may influence the compound’s binding affinity and selectivity for specific enzymes or receptors.

Properties

IUPAC Name

(1-phenylimidazol-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-8-10-12-6-7-13(10)9-4-2-1-3-5-9;/h1-7H,8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVUCIYEKQMIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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